
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, a fluorophenyl group, and a propenamide moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide can be achieved through a multi-step process involving the following key steps:
Preparation of 3-Chloro-4-methoxyphenylacetic acid: This can be synthesized by the chlorination of 4-methoxyphenylacetic acid using thionyl chloride or phosphorus trichloride.
Formation of 3-Chloro-4-methoxyphenylacetyl chloride: The acid is then converted to the corresponding acyl chloride using reagents such as oxalyl chloride or thionyl chloride.
Amidation Reaction: The acyl chloride is reacted with 3-fluoroaniline in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-methoxyphenyl derivative.
Reduction: Formation of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)propanamide.
Substitution: Formation of N-(2-(3-substituted-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide.
科学的研究の応用
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
- N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(4-fluorophenyl)-2-propenamide
- N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-chlorophenyl)-2-propenamide
- N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-methoxyphenyl)-2-propenamide
Uniqueness
N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide is unique due to the specific combination of chloro, methoxy, and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
853355-86-9 |
|---|---|
分子式 |
C18H17ClFNO2 |
分子量 |
333.8 g/mol |
IUPAC名 |
(E)-N-[2-(3-chloro-4-methoxyphenyl)ethyl]-3-(3-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H17ClFNO2/c1-23-17-7-5-14(12-16(17)19)9-10-21-18(22)8-6-13-3-2-4-15(20)11-13/h2-8,11-12H,9-10H2,1H3,(H,21,22)/b8-6+ |
InChIキー |
LAIABSJHRBGPLO-SOFGYWHQSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=CC=C2)F)Cl |
正規SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=CC=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


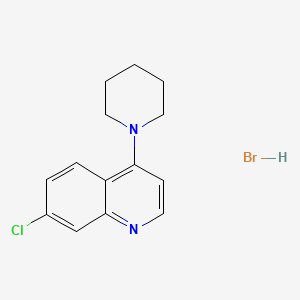
![1-[4-(Hexadecyloxy)phenyl]ethanone](/img/structure/B15075646.png)
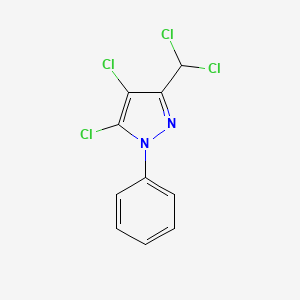
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
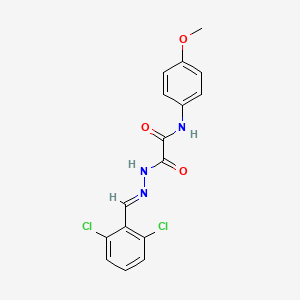
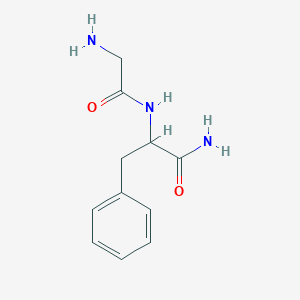

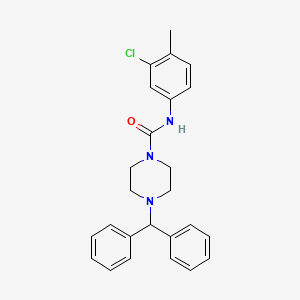
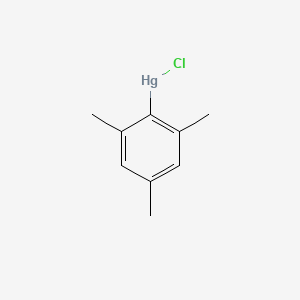
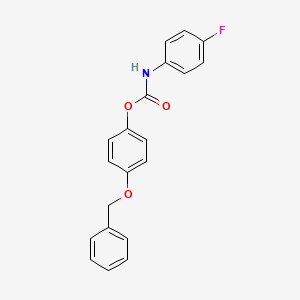
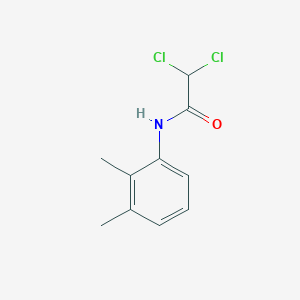
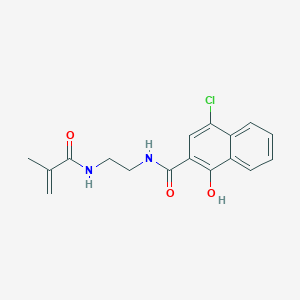
![N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
![5-Nitro-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B15075740.png)
